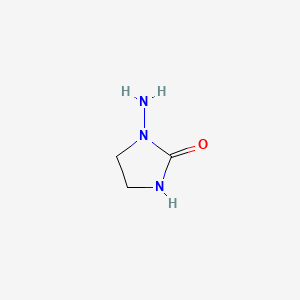

1-Aminoimidazolidin-2-one

Overview

Description

1-Aminoimidazolidin-2-one is a compound that has been used in the synthesis of peptidomimetics, which are compounds that mimic peptides . These peptidomimetics have a constrained backbone, which makes them a novel class of compounds for drug discovery .

Synthesis Analysis

The synthesis of 1-Aminoimidazolidin-2-one-containing peptides has been achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue . This strategy has been demonstrated by synthesizing six Aid-containing analogues of angiotensin-(1–7) on solid support .

Molecular Structure Analysis

The molecular structure of 1-Aminoimidazolidin-2-one is represented by the linear formula C3H7N3O . The compound has a molecular weight of 101.11 .

Chemical Reactions Analysis

1-Aminoimidazolidin-2-one-containing peptides have been synthesized through a reaction that involves intramolecular Mitsunobu cyclization . This reaction is reported to proceed via nickel-catalysed addition to nitrile 1, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

Physical And Chemical Properties Analysis

1-Aminoimidazolidin-2-one is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Peptidomimetics for Drug Discovery

“1-Aminoimidazolidin-2-one” (Aid) is used in the synthesis of peptidomimetics, which are compounds that mimic peptides . Aid-containing peptides with a constrained backbone present a novel class of peptidomimetics for drug discovery . The introduction of Aid residues into peptide sequences has been achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue .

Synthesis of Angiotensin-(1–7) Analogues

The effectiveness of Aid in peptide synthesis was demonstrated by synthesizing six Aid-containing analogues of angiotensin-(1–7) on solid support . These analogues exhibited increased peptidase stability against human ACE and DPP3 .

Anti-Inflammation and Antiproliferation Activity

The Aid analogues of angiotensin-(1–7) showed improved anti-inflammation and antiproliferation activity . This suggests that Aid could be used in the development of new drugs with anti-inflammatory and antiproliferative properties .

Safety Information

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Availability and Purchase

“1-Aminoimidazolidin-2-one” is available for purchase from various chemical suppliers, including Ambeed, Inc . It is sold in solid form and its CAS Number is 41401-76-7 .

Mechanism of Action

Target of Action

1-Aminoimidazolidin-2-one (Aid) is primarily targeted in the synthesis of peptidomimetics, particularly those containing angiotensin- (1–7) . Angiotensin- (1–7) is a hormone that plays a crucial role in the regulation of blood pressure and inflammation .

Mode of Action

The compound interacts with its targets through the introduction of Aid residues into peptide sequences. This is achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue . This interaction results in the formation of Aid-containing analogues of angiotensin- (1–7), which exhibit increased peptidase stability against human ACE and DPP3 .

Biochemical Pathways

The biochemical pathways affected by 1-Aminoimidazolidin-2-one involve the angiotensin- (1–7) pathway. The introduction of Aid residues into peptide sequences leads to the synthesis of Aid-containing analogues of angiotensin- (1–7). These analogues exhibit increased peptidase stability, thereby affecting the degradation of angiotensin- (1–7) and influencing the regulation of blood pressure and inflammation .

Pharmacokinetics

The compound’s role in increasing the peptidase stability of angiotensin- (1–7) analogues suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of these peptides .

Result of Action

The result of the action of 1-Aminoimidazolidin-2-one is the improved anti-inflammation and antiproliferation activity of angiotensin- (1–7) analogues . By increasing the peptidase stability of these analogues against human ACE and DPP3, the compound enhances their biological activity .

Action Environment

The action environment of 1-Aminoimidazolidin-2-one is primarily within the biochemical pathways involving angiotensin- (1–7). Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of specific enzymes (such as ACE and DPP3) and the physiological conditions under which the compound and its analogues operate . .

Safety and Hazards

Future Directions

The use of 1-Aminoimidazolidin-2-one in the synthesis of peptidomimetics presents a promising direction for future research . Given the compound’s role in creating peptidomimetics with increased stability and improved anti-inflammatory and antiproliferative activity, it could potentially be used in the development of new drugs .

properties

IUPAC Name |

1-aminoimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIVBEZCBBHIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961662 | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminoimidazolidin-2-one | |

CAS RN |

41401-76-7 | |

| Record name | 2-Imidazolidinone, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041401767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the synthetic routes to access 1-aminoimidazolidin-2-one derivatives?

A1: Research indicates that 1-aminoimidazolidin-2-ones can be synthesized through the cyclic transformation of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones. These oxadiazolone precursors react with primary alkylamines, leading to ring opening and subsequent cyclization to yield the desired 1-acylamino-3-alkylimidazolidin-2-ones [, ].

Q2: Are there alternative reaction pathways observed for the 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-one precursors?

A2: Yes, the reaction outcome is influenced by the nature of the amine reactant. While primary alkylamines induce cyclic transformation to 1-aminoimidazolidin-2-ones, secondary alkylamines react without affecting the oxadiazolone ring, leading to the formation of amino derivatives []. Additionally, in the presence of sodium alcoholate, the bromo-substituted oxadiazolones undergo a different cyclization pathway to form 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines [].

Q3: What is the significance of the divergent reactivity observed in these reactions?

A3: The observed divergence in reaction pathways highlights the influence of both reactant structure and reaction conditions on the outcome of organic transformations. This understanding is crucial for designing synthetic strategies towards specific heterocyclic targets, such as 1-aminoimidazolidin-2-ones and related compounds []. This knowledge paves the way for exploring the potential applications of these compounds in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

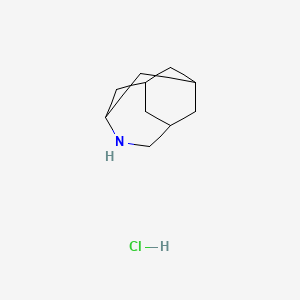

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)